molecular formula C19H39N B14209938 2-Ethyl-5-tridecylpyrrolidine CAS No. 736927-54-1

2-Ethyl-5-tridecylpyrrolidine

Katalognummer: B14209938
CAS-Nummer: 736927-54-1
Molekulargewicht: 281.5 g/mol
InChI-Schlüssel: DRZNECYKTJYDIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-5-tridecylpyrrolidine is an organic compound with the molecular formula C₁₉H₃₉N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a long tridecyl chain and an ethyl group attached to the pyrrolidine ring .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-tridecylpyrrolidine typically involves the reaction of pyrrolidine with appropriate alkyl halides under basic conditions. One common method is the alkylation of pyrrolidine with 1-bromotridecane and 2-bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethyl-5-tridecylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Ethyl-5-tridecylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethyl-5-tridecylpyrrolidine involves its interaction with specific molecular targets. The long tridecyl chain and the ethyl group contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Ethyl-5-tridecylpyrrolidine is unique due to its specific combination of a long tridecyl chain and an ethyl group attached to the pyrrolidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

736927-54-1

Molekularformel

C19H39N

Molekulargewicht

281.5 g/mol

IUPAC-Name

2-ethyl-5-tridecylpyrrolidine

InChI

InChI=1S/C19H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-17-16-18(4-2)20-19/h18-20H,3-17H2,1-2H3

InChI-Schlüssel

DRZNECYKTJYDIR-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCC1CCC(N1)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.